
3-Bromo-5-methylphenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methylphenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an isothiocyanate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylphenyl Isothiocyanate can be achieved through various methods. One common method involves the reaction of 3-Bromo-5-methylphenylamine with thiophosgene (CSCl2) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane, and the reaction mixture is stirred at low temperatures to ensure the formation of the isothiocyanate group.
Another method involves the use of carbon disulfide (CS2) and di-tert-butyl dicarbonate (Boc2O) as reagents. The reaction is catalyzed by a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), and the reaction mixture is stirred at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the use of phenyl chlorothionoformate as a starting material. The reaction with primary amines in the presence of a base such as sodium hydroxide (NaOH) leads to the formation of the desired isothiocyanate . This method is preferred due to its high yield and relatively low cost.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Thiourea derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Scientific Research Applications
3-Bromo-5-methylphenyl Isothiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylphenyl Isothiocyanate involves its interaction with cellular proteins and enzymes. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity . This reactivity is attributed to the electrophilic nature of the isothiocyanate group, which can undergo nucleophilic attack by thiol groups in proteins .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Lacks the bromine and methyl substituents.
Benzyl Isothiocyanate: Contains a benzyl group instead of a bromine and methyl group.
Allyl Isothiocyanate: Contains an allyl group instead of a bromine and methyl group.
Uniqueness
3-Bromo-5-methylphenyl Isothiocyanate is unique due to the presence of both bromine and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity and biological activity, making it distinct from other isothiocyanates .
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
1-bromo-3-isothiocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 |
InChI Key |
BKDXJZMDCHAOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate](/img/structure/B13683149.png)
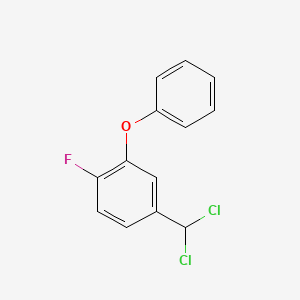
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683161.png)

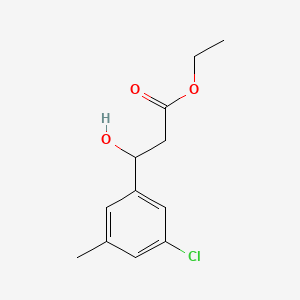

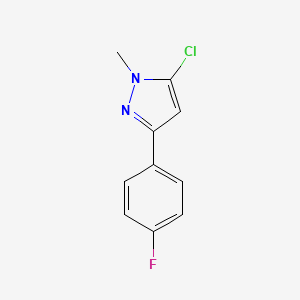
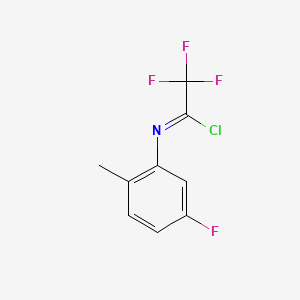
![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)
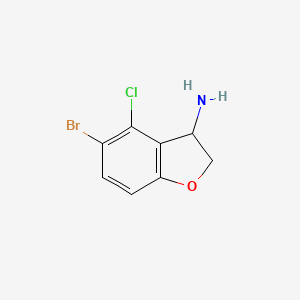
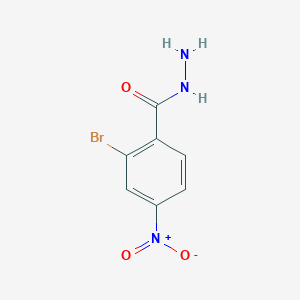

![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
